5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
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Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been extensively studied due to their diverse biological activity . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been achieved via multicomponent reactions involving hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones . This process is efficient and regioselective, providing a practical and simple method for the synthesis of these compounds . The reaction conditions are mild, and the protocol avoids multi-step procedures .Molecular Structure Analysis
The structure of the compound can be established based on NMR (1H, 13C, and 19F) and IR spectral data . The compound has a molecular weight of 413.2 .Chemical Reactions Analysis
The compound is part of a class of compounds that have been synthesized via multicomponent reactions . These reactions involve the use of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and various β-diketones .Physical and Chemical Properties Analysis
The compound has a melting point of 289 °C . Its elemental analysis is as follows: Carbon 58.25%, Hydrogen 3.67%, Nitrogen 20.38% .Mechanism of Action
Future Directions
Pyrimidine derivatives, including this compound, have shown promise in various fields, including pharmaceuticals and agrochemicals . Their unique physicochemical properties make them an interesting area of study for the development of new applications . Future research may focus on further exploring these properties and developing more potent and efficacious drugs with the pyrimidine scaffold .
Properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N5O/c1-4-2-6(9(10,11)12)17-7(14-4)3-5(16-17)8(18)15-13/h3-4,6,14H,2,13H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPJJVXXVSASTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC(=N2)C(=O)NN)N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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